

In-Depth Technical Guide to the Infrared Spectroscopy of 2,5-Dimethoxytoluene

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Compound of Interest

Compound Name: 2,5-Dimethoxytoluene

Cat. No.: B1361827

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This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for **2,5-dimethoxytoluene**, tailored for researchers, scientists, and professionals in drug development. The document details the characteristic vibrational modes, presents quantitative data in a structured format, and outlines the experimental protocol for data acquisition.

Introduction to the Infrared Spectrum of 2,5-Dimethoxytoluene

Infrared spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. For **2,5-dimethoxytoluene** ($C_9H_{12}O_2$), the IR spectrum reveals characteristic absorption bands corresponding to its aromatic ring, methoxy groups, and methyl substituent. The key structural features giving rise to distinct IR peaks are:

- Aromatic Ring: C-H stretching and C=C in-ring bending vibrations.
- Alkoxy Groups: Asymmetric and symmetric C-O-C stretching from the aryl ether linkages.
- Methyl Groups: Symmetric and asymmetric C-H stretching and bending vibrations from both the ring-attached methyl and the methoxy groups.

Analysis of these bands provides a unique spectral fingerprint for **2,5-dimethoxytoluene**, which is valuable for its identification and characterization in various applications, including chemical synthesis and quality control.

Quantitative IR Spectroscopy Data

The following table summarizes the principal infrared absorption bands for **2,5-dimethoxytoluene**. The assignments are based on established frequency correlation charts for aromatic compounds and aryl ethers.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3100 - 3000	Medium	Aromatic C-H Stretching
2960 - 2850	Medium	Aliphatic C-H Stretching (from -CH ₃ and -OCH ₃ groups)
~2835	Medium	C-H Symmetric Stretching in Methoxy (-OCH ₃) group
1600 - 1585	Medium	Aromatic C=C In-Ring Stretching
1500 - 1400	Strong	Aromatic C=C In-Ring Stretching
1470 - 1450	Medium	Asymmetric C-H Bending (in -CH ₃ group)
1370 - 1350	Medium	Symmetric C-H Bending (in -CH ₃ group)
1250 - 1200	Strong	Asymmetric C-O-C Stretching (Aryl-Alkyl Ether)
1050 - 1010	Strong	Symmetric C-O-C Stretching (Aryl-Alkyl Ether)
900 - 675	Strong	Out-of-Plane (OOP) C-H Bending (Aromatic Substitution)

Experimental Protocol

The data presented herein is typically acquired using a Fourier Transform Infrared (FTIR) spectrometer. The following protocol describes the Attenuated Total Reflectance (ATR) technique, a common method for obtaining high-quality spectra of liquid samples.

Instrumentation and Materials:

- Spectrometer: Bruker Tensor 27 FT-IR Spectrometer or equivalent.
- Accessory: DuraSamplIR II ATR accessory with a diamond or zinc selenide crystal.
- Sample: **2,5-Dimethoxytoluene**, liquid (98% or higher purity).
- Cleaning Supplies: Reagent-grade isopropanol or acetone and lint-free laboratory wipes.

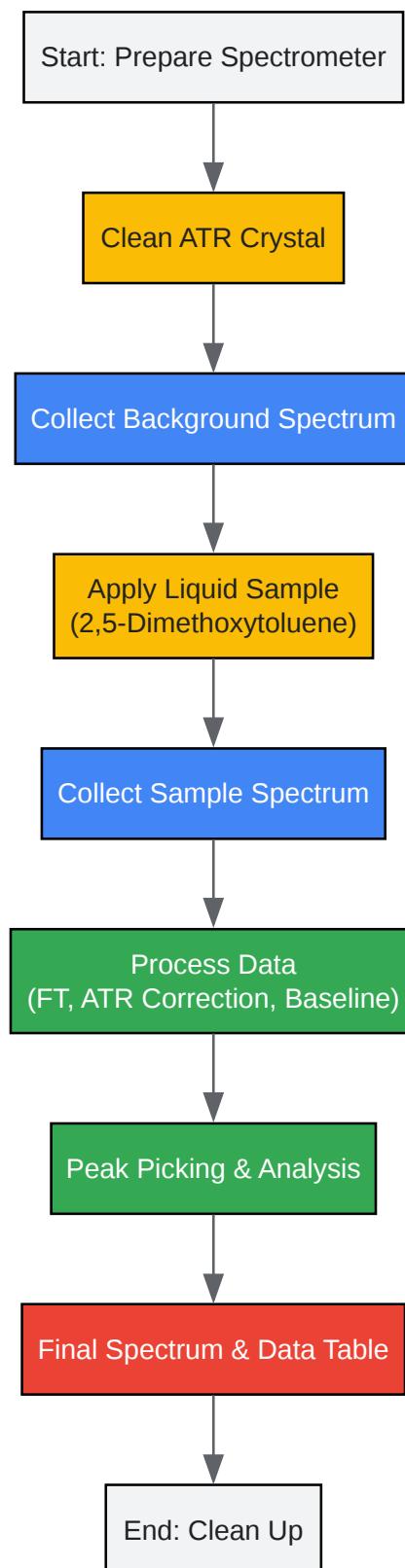
Procedure:

- Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
- Background Spectrum Acquisition:
 - Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.
 - Lower the ATR press to ensure consistent contact for both background and sample scans.
 - Collect a background spectrum (scan) of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application:
 - Raise the ATR press.
 - Place a small drop of liquid **2,5-dimethoxytoluene** onto the center of the ATR crystal, ensuring the crystal surface is fully covered.
- Sample Spectrum Acquisition:

- Carefully lower the ATR press to ensure firm contact between the sample and the crystal.
- Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm^{-1} .
- Data Processing:
 - The software will automatically perform a Fourier transform on the interferogram to generate the infrared spectrum.
 - Apply an ATR correction if necessary to account for the wavelength-dependent depth of penetration of the evanescent wave.
 - Perform baseline correction and peak picking to identify the wavenumbers of the absorption maxima.
- Cleaning: After analysis, raise the press, clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent like isopropanol, and ensure the surface is clean for the next measurement.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the IR spectrum of a liquid sample such as **2,5-dimethoxytoluene** using FTIR-ATR spectroscopy.



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Workflow for FTIR-ATR Analysis of a Liquid Sample.

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